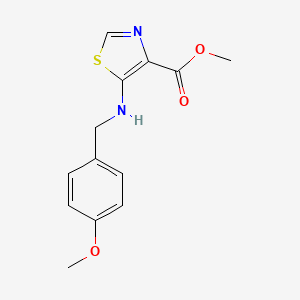

Methyl 5-((4-methoxybenzyl)amino)thiazole-4-carboxylate

説明

Methyl 5-((4-methoxybenzyl)amino)thiazole-4-carboxylate is a synthetic thiazole derivative characterized by a 4-methoxybenzylamino substituent at position 5 and a methyl ester at position 4 of the thiazole ring. The 4-methoxybenzyl group may influence lipophilicity, solubility, and target binding compared to simpler substituents like benzyl or phenyl .

特性

分子式 |

C13H14N2O3S |

|---|---|

分子量 |

278.33 g/mol |

IUPAC名 |

methyl 5-[(4-methoxyphenyl)methylamino]-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C13H14N2O3S/c1-17-10-5-3-9(4-6-10)7-14-12-11(13(16)18-2)15-8-19-12/h3-6,8,14H,7H2,1-2H3 |

InChIキー |

KJHGSDDTFVJODR-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=C(C=C1)CNC2=C(N=CS2)C(=O)OC |

製品の起源 |

United States |

準備方法

5-(4-メトキシベンジルアミノ)チアゾール-4-カルボン酸メチルの合成は、通常、複数ステップのプロセスで行われます。一般的な方法の1つは、チアゾール環の調製から始まり、これは適切な前駆体の環化によって達成できます。 たとえば、α-アセトブチロラクトンとチオ尿素をエタノール中で反応させると、チアゾール誘導体が生成されます 工業生産方法では、反応条件の最適化により、温度、溶媒の選択、反応時間の制御など、収率と純度が向上することがあります .

化学反応の分析

Ester Hydrolysis

The methyl ester group undergoes alkaline hydrolysis to form carboxylic acid derivatives. In a representative procedure:

| Reactants | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl ester derivative | KOH (1.0 M), EtOH, 0°C→RT | Carboxylic acid | 85–92% |

This reaction is critical for generating intermediates for amide coupling (e.g., in antitumor agent synthesis) .

Amide Coupling Reactions

The carboxylic acid (post-hydrolysis) participates in peptide-like couplings. A study demonstrated:

| Acid Derivative | Amine | Coupling Reagents | Product | IC₅₀ (MCF7) | Source |

|---|---|---|---|---|---|

| Thiazole-4-carboxylic acid | Phenylethylamine | EDCI, HOBt, DIPEA | 2-Amino-thiazole-4-carboxamide | 0.47 µM |

This method produced compounds with potent antitumor activity against breast cancer cells .

Nucleophilic Acyl Substitution

The 2-amino group reacts with electrophiles like bromoacetyl chloride:

This modification enhanced activity against Mycobacterium tuberculosis β-ketoacyl synthase .

Suzuki-Miyaura Cross-Coupling

The 5-position benzyl group enables palladium-catalyzed coupling:

| Aryl Halide | Boronic Acid | Catalyst System | Product | Application | Source |

|---|---|---|---|---|---|

| 5-Bromobenzyl derivative | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME | 5-(Biphenylmethyl)thiazole-4-carboxylate | Kinase inhibition |

This reaction diversifies the compound’s aromatic moiety for target-specific modifications.

Oxidative Functionalization

The methoxybenzyl group undergoes oxidation:

| Starting Material | Oxidizing Agent | Product | Observed Effect | Source |

|---|---|---|---|---|

| 4-Methoxybenzyl derivative | DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Quinone derivative | Enhanced electron-withdrawing capacity |

Condensation Reactions

The amino group participates in Schiff base formation:

| Amine | Aldehyde/Ketone | Conditions | Product | Biological Activity | Source |

|---|---|---|---|---|---|

| 5-((4-Methoxybenzyl)amino) | 4-Nitrobenzaldehyde | EtOH, Δ, 6h | Thiazole-imine conjugate | Antifungal activity |

Thiazole Ring Modifications

The thiazole core undergoes electrophilic substitution:

| Reaction Type | Reagent | Position Modified | Outcome | Source |

|---|---|---|---|---|

| Bromination | NBS (in CCl₄) | C-5 of thiazole | 5-Bromo derivative |

Key Reaction Trends

-

Steric Effects : The 4-methoxybenzyl group hinders reactions at the thiazole C-5 position.

-

Electronic Effects : The methoxy group enhances nucleophilicity of the amino group, facilitating acylations .

-

Biological Correlation : Bromoacetamido derivatives show dissociative enzyme vs. whole-cell activity .

科学的研究の応用

Pharmaceutical Development

Methyl 5-((4-methoxybenzyl)amino)thiazole-4-carboxylate serves as a lead compound in the development of new antimicrobial and anticancer agents. Its thiazole core is integral to its biological activity, allowing it to interact effectively with biological targets.

Antimicrobial Activity

Research has indicated that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, methyl 2-amino-5-benzylthiazole-4-carboxylate has been shown to inhibit Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 0.06 µg/ml, demonstrating the potential of thiazole derivatives in combating resistant bacterial strains .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Studies have shown that thiazole derivatives can induce apoptosis in cancer cells by modulating key signaling pathways. For example, certain derivatives have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent anti-tumor activity .

Biochemical Research

In biochemical research, this compound is utilized as a tool for studying enzyme interactions and metabolic pathways. Its ability to inhibit specific enzymes makes it valuable for understanding mechanisms of drug action and resistance.

Enzyme Inhibition Studies

Interaction studies have focused on the compound's ability to inhibit enzymes such as β-ketoacyl synthase, which is crucial for fatty acid synthesis in bacteria. Such studies are essential for developing new antibacterial agents targeting these pathways .

Comparative Analysis with Related Compounds

A comparison of this compound with structurally similar compounds highlights its unique features and potential advantages:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Methyl 5-amino-thiazole-4-carboxylate | Amino group, thiazole ring | Antimicrobial | Lacks methoxy substitution |

| Methyl 2-amino-5-(4-methoxybenzoyl)-1,3-thiazole-4-carboxylate | Benzoyl group instead of benzyl | Anticancer | Different substituent on thiazole |

| Methyl 5-(4-methoxyphenyl)-thiazole-4-carboxylate | Phenyl instead of benzyl | Antimicrobial | Variation in aromatic substitution |

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its derivatives:

Case Study 1: Antitubercular Activity

In a study focusing on the synthesis and evaluation of thiazole derivatives, methyl 2-amino-5-benzylthiazole-4-carboxylate was highlighted as a potent inhibitor against M. tuberculosis, outperforming traditional treatments like isoniazid .

Case Study 2: Cytotoxicity Against Cancer Cells

Research assessing the cytotoxic effects of thiazole derivatives on various cancer cell lines revealed that certain compounds exhibited significant growth inhibition, suggesting their potential as therapeutic agents in oncology .

作用機序

類似化合物の比較

5-(4-メトキシベンジルアミノ)チアゾール-4-カルボン酸メチルは、次のような他のチアゾール誘導体と比較できます。

類似化合物との比較

Comparison with Structurally Similar Thiazole Derivatives

Table 1: Structural and Activity Comparison of Thiazole-4-carboxylate Derivatives

Key Observations

R5 Substituent Effects: The benzylamino group in methyl 2-amino-5-benzylthiazole-4-carboxylate confers potent antitubercular activity (MIC: 0.06 µg/ml) but lacks enzyme inhibition . Halogenated aryl groups (e.g., 3-chlorophenyl) at R5 shift activity toward enzyme inhibition (e.g., mtFabH IC50: 2.43 µM) but reduce whole-cell efficacy .

R2 Substituent Effects :

- The -NH2 group at R2 (common in antitubercular analogs) is critical for whole-cell activity. Bulky or electrophilic groups (e.g., bromoacetamido) at R2 favor enzyme inhibition but may reduce cell permeability .

- Ureido substituents (e.g., 3-phenylureido) are associated with carbonic anhydrase inhibition, suggesting scaffold versatility for targeting diverse enzymes .

Ester Group Impact: Methyl esters (vs. ethyl) may improve metabolic stability or solubility. For example, methyl 2-amino-5-benzylthiazole-4-carboxylate exhibits nanomolar antitubercular activity, whereas ethyl esters in other analogs (e.g., ) are often intermediates for further functionalization .

Anticancer and Antibacterial Prospects

Compounds with methoxyaryl substituents (e.g., 3,4,5-trimethoxyphenyl in ) show anticancer activity, suggesting the target’s 4-methoxybenzyl group may align with tubulin-binding or kinase-inhibitory mechanisms .

生物活性

Methyl 5-((4-methoxybenzyl)amino)thiazole-4-carboxylate (CAS: 915720-81-9) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the importance of the thiazole ring in enhancing antimicrobial activity against various pathogens.

Key Findings

- Minimum Inhibitory Concentration (MIC) : The compound has shown promising activity against Mycobacterium tuberculosis with an MIC as low as 0.06 µg/mL .

- Mechanism of Action : The compound's mechanism may involve inhibition of specific enzymes like mtFabH, which is crucial for fatty acid synthesis in bacteria .

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied, with this compound being no exception. Various studies have reported its effectiveness against several cancer cell lines.

Case Studies

- HeLa Cells : In vitro studies demonstrated that the compound induces apoptosis and G1-phase cell cycle arrest in HeLa cells .

- A549 and HT29 Cells : The compound showed significant growth inhibition with IC50 values around 2.01 µM against HT29 cells, indicating strong anticancer activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship of thiazole derivatives suggests that modifications to the thiazole ring and substituents can significantly impact biological activity.

| Compound Modification | Effect on Activity |

|---|---|

| Methoxy group at position 4 | Enhances anticancer potency |

| Substituents on benzene ring | Meta-halogens improve activity significantly |

Research Findings Summary

- Antimicrobial Efficacy : this compound has demonstrated potent activity against M. tuberculosis, highlighting its potential as an anti-tubercular agent.

- Anticancer Potential : The compound exhibits significant cytotoxic effects across various cancer cell lines, particularly in inducing apoptosis in HeLa cells.

- SAR Insights : Modifications to the compound's structure can lead to enhanced biological activity, suggesting pathways for further drug development.

Q & A

Q. How does pH affect the stability of the ester and amide bonds in this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。